2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-22(19,20)11-5-3-2-4-9(11)13(18)17-12-10-6-7-21-14(10)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEYVOYJUWHPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the benzamide moiety. One common synthetic route involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the benzamide moiety is introduced through a coupling reaction with the appropriate benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation . Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share the thieno[2,3-d]pyrimidine core and have been studied for their biological activities, including kinase inhibition and anticancer properties.
Benzamide derivatives: Compounds with the benzamide moiety are known for their diverse pharmacological activities, such as antipsychotic and anticancer effects.
Uniqueness
2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the combination of the thieno[2,3-d]pyrimidine core and the benzamide moiety, which imparts distinct biological activities and chemical properties. The presence of the methylsulfonyl group further enhances its reactivity and potential for modification, making it a versatile compound for various applications .
Biological Activity
The compound 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidin-4-ones, including this compound, typically involves multi-step reactions starting from readily available precursors. The structural features of this compound include a thienopyrimidine core with a methylsulfonyl group that may contribute to its biological properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial activity of thienopyrimidine derivatives. For instance, compounds related to thieno[2,3-d]pyrimidin-4-ones have shown significant antibacterial effects against various strains of Gram-positive and Gram-negative bacteria. In vitro assays determined the minimum inhibitory concentrations (MICs) for these compounds. Notably, derivatives with substituted amido or imino side chains demonstrated enhanced antimicrobial properties.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4c | 0.5 | Escherichia coli |
| 4e | 1.0 | Staphylococcus aureus |
| 5c | 0.8 | Mycobacterium tuberculosis |
These results indicate that the incorporation of specific substituents can significantly enhance the antimicrobial efficacy of the thienopyrimidine scaffold .
Anticancer Activity
Research has also highlighted the anticancer potential of thienopyrimidine derivatives. In a study evaluating antiproliferative activities on various mammalian cancer cell lines, several derivatives exhibited notable cytotoxic effects. The mechanisms underlying this activity often involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Cytotoxicity Assessment
A series of synthesized thieno[2,3-d]pyrimidin-4-one derivatives were tested against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results showed that certain compounds led to a significant reduction in cell viability:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5a | 12.5 | MDA-MB-231 |
| 6b | 8.0 | HCT116 |
The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
The biological activity of This compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives act as inhibitors of key enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The structural features may facilitate interactions with bacterial membranes or essential metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?
The synthesis typically involves a multi-step process:
- Sulfonation : Introduction of the methylsulfonyl group via reaction of a benzamide precursor with methanesulfonyl chloride under anhydrous conditions.
- Coupling : Condensation of the sulfonated benzamide with a thieno[2,3-d]pyrimidin-4-amine intermediate using coupling agents like EDCI/HOBt in DMF.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol. Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity) and catalysis (e.g., triethylamine for acid scavenging). Reaction yields (~60–75%) depend on stoichiometric precision and temperature control (60–80°C) .
Table 1 : Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | MeSO₂Cl, DCM, 0°C → RT | 85 | 90% |
| Coupling | EDCI/HOBt, DMF, 60°C | 70 | 95% |
| Purification | EtOAc/Hexane (3:7) | 65 | 99% |
Q. How is the compound structurally characterized to confirm its identity?
A combination of spectroscopic and crystallographic methods is employed:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- X-ray Crystallography : Resolves 3D conformation, confirming the thieno-pyrimidine ring geometry and sulfonyl group orientation .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 386.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Systematic optimization involves:
- Solvent Screening : Compare DMF (high polarity, good solubility) vs. DMSO (higher boiling point but challenging removal). achieved 70% yield in DMF at 60°C .
- Catalyst Selection : Triethylamine vs. DMAP for acid scavenging. DMAP may reduce side reactions in coupling steps .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps (e.g., sulfonation completion within 2 hours vs. 4 hours for coupling) .
- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation), ensuring temperature control and safety .
Q. How can conflicting biological activity data across studies be resolved?
Contradictions in efficacy (e.g., antimicrobial vs. anticancer activity) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
- Target Selectivity : Perform kinase profiling (e.g., Eurofins Panlabs panel) to identify off-target interactions.
- Dose-Response Analysis : Use Hill slope models to differentiate true activity from assay noise .
- In Silico Studies : Molecular docking (AutoDock Vina) against reported targets (e.g., EGFR kinase) to validate binding poses .
Q. What methodologies are recommended for studying the compound’s metabolic stability?
- In Vitro Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clₜₙₜ) .
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess enzyme inhibition potential.
- Metabolite Identification : High-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., sulfoxide formation or glucuronidation) .
Q. How can researchers design experiments to evaluate target specificity in kinase inhibition?
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify primary targets.
- Cellular Pathway Analysis : siRNA knockdown of suspected targets (e.g., PI3K/AKT) followed by viability assays (MTT) to confirm mechanistic relevance .
- Structural Biology : Co-crystallize the compound with target kinases (e.g., JAK2) to validate binding interactions and guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
